Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Brand Name: Vulcanchem
CAS No.: 1402568-08-4
VCID: VC7806881
InChI: InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1
SMILES: CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C
Molecular Formula: C13H23NO4
Molecular Weight: 257.33

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate

CAS No.: 1402568-08-4

Cat. No.: VC7806881

Molecular Formula: C13H23NO4

Molecular Weight: 257.33

* For research use only. Not for human or veterinary use.

Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate - 1402568-08-4

Specification

CAS No. 1402568-08-4
Molecular Formula C13H23NO4
Molecular Weight 257.33
IUPAC Name ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Standard InChI InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1
Standard InChI Key MHYUFBHMDDIXTD-ZJUUUORDSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C
SMILES CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

The compound’s IUPAC name, ethyl (1R,2S)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate, reflects its stereochemistry at the 1R and 2S positions, which are essential for its interactions in enantioselective reactions . Key structural features include:

PropertyValue
CAS Number1140972-29-7
Molecular FormulaC13H23NO4\text{C}_{13}\text{H}_{23}\text{NO}_4
Molecular Weight257.33 g/mol
SMILES NotationCCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C
Purity≥95%

The Boc group ((CH3)3COCONH\text{(CH}_3\text{)}_3\text{COCONH}-) provides steric protection for the amine, enabling selective reactions at other functional groups. The ethyl ester enhances solubility in organic solvents, facilitating its use in multi-step syntheses .

Synthesis Methods

Synthesis typically involves stereoselective cyclopentane ring formation followed by sequential functionalization. A common route includes:

  • Cyclopentane Ring Construction: Starting from cyclopentene derivatives, diastereoselective hydrogenation or cycloaddition reactions establish the 1R,2S configuration.

  • Amino Group Protection: The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO3\text{NaHCO}_3) .

  • Esterification: Ethyl carboxylation is achieved using ethyl chloroformate or via Steglich esterification .

Critical reaction conditions include anhydrous solvents (e.g., tetrahydrofuran), temperatures between 0–25°C, and inert atmospheres to prevent Boc group hydrolysis. Comparative studies highlight higher enantiomeric excess (≥98%) compared to racemic analogues, attributed to chiral auxiliaries or catalysts .

Applications in Organic Synthesis

Peptide Mimetics and Prodrug Design

The compound’s rigid cyclopentane scaffold mimics peptide backbones, enabling the design of protease-resistant drug candidates. For example, it serves as a precursor to cyclopentane-based γ-amino acids, which are incorporated into foldamers with enhanced metabolic stability.

Protecting Group Strategies

The Boc group’s orthogonality allows sequential deprotection in multi-functional molecules. For instance, selective Boc removal with trifluoroacetic acid (TFA) enables subsequent amide bond formation without affecting the ethyl ester .

ApplicationExample ReactionOutcome
Peptide CouplingBoc deprotection → AmidationLinear or cyclic peptides
Cross-Coupling ReactionsSuzuki-Miyaura with aryl boronic acidsBiaryl cyclopentane derivatives

Biological Activities and Research Findings

While direct biological data for Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate remains limited, its derivatives exhibit promising activities:

  • Anticancer Agents: Cyclopentane-containing analogues inhibit tubulin polymerization, showing nanomolar activity against breast cancer cell lines (MCF-7).

  • Antiviral Compounds: Boc-protected amines in similar structures disrupt viral protease activity in HIV-1.

Ongoing research focuses on optimizing pharmacokinetic properties, such as oral bioavailability, by modifying the ester moiety .

ParameterRecommendation
Temperature2–8°C (short-term); -20°C (long-term)
SolubilitySoluble in DMSO, chloroform
StabilityStable under inert gas (N2_2 or Ar)

Solutions in dimethyl sulfoxide (DMSO) should be aliquoted to avoid freeze-thaw degradation .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing transition-metal catalysts to improve enantioselectivity and reduce step counts.

  • In Vivo Studies: Evaluating toxicity and efficacy of derivatives in animal models .

  • Computational Modeling: Using density functional theory (DFT) to predict reactivity and guide synthetic routes.

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